![molecular formula C13H16F3O5P B14757440 3-Dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one](/img/structure/B14757440.png)
3-Dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-Methyl-2-oxo-3-(3-trifluoromethyl-phenoxy)-propyl]-phosphonic acid dimethyl ester is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phenoxy group, and a phosphonic acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methyl-2-oxo-3-(3-trifluoromethyl-phenoxy)-propyl]-phosphonic acid dimethyl ester typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Phenoxy Intermediate: This involves the reaction of a trifluoromethyl-substituted phenol with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.
Introduction of the Phosphonic Acid Ester Group: The phenoxy intermediate is then reacted with a phosphonic acid ester precursor under controlled conditions to introduce the phosphonic acid ester group.
Final Assembly: The final step involves the coupling of the intermediate compounds under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[1-Methyl-2-oxo-3-(3-trifluoromethyl-phenoxy)-propyl]-phosphonic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The trifluoromethyl and phenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
[1-Methyl-2-oxo-3-(3-trifluoromethyl-phenoxy)-propyl]-phosphonic acid dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which [1-Methyl-2-oxo-3-(3-trifluoromethyl-phenoxy)-propyl]-phosphonic acid dimethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- [1-Methyl-2-oxo-3-(3-chloromethyl-phenoxy)-propyl]-phosphonic acid dimethyl ester
- [1-Methyl-2-oxo-3-(3-fluoromethyl-phenoxy)-propyl]-phosphonic acid dimethyl ester
- [1-Methyl-2-oxo-3-(3-bromomethyl-phenoxy)-propyl]-phosphonic acid dimethyl ester
Uniqueness
The presence of the trifluoromethyl group in [1-Methyl-2-oxo-3-(3-trifluoromethyl-phenoxy)-propyl]-phosphonic acid dimethyl ester imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which may enhance its effectiveness in various applications compared to similar compounds.
Propiedades
Fórmula molecular |
C13H16F3O5P |
|---|---|
Peso molecular |
340.23 g/mol |
Nombre IUPAC |
3-dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one |
InChI |
InChI=1S/C13H16F3O5P/c1-9(22(18,19-2)20-3)12(17)8-21-11-6-4-5-10(7-11)13(14,15)16/h4-7,9H,8H2,1-3H3 |
Clave InChI |
TYEZSQGEZMWRMV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)COC1=CC=CC(=C1)C(F)(F)F)P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B14757365.png)
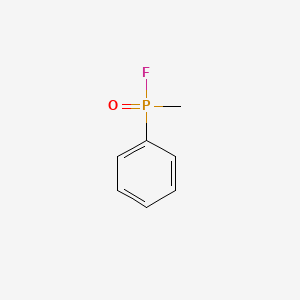
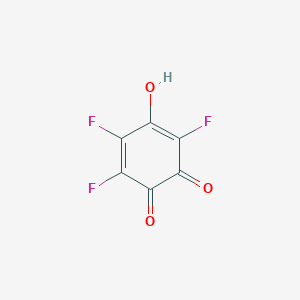
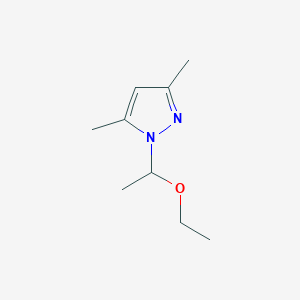
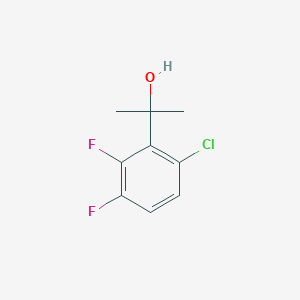
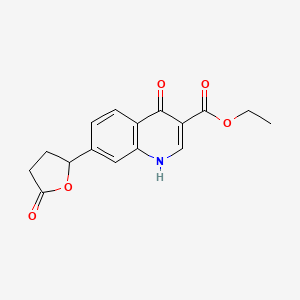
![1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine](/img/structure/B14757421.png)
![sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B14757422.png)
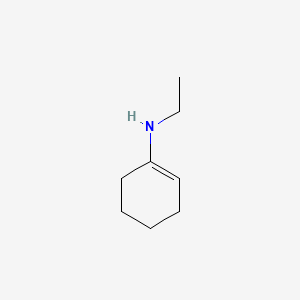
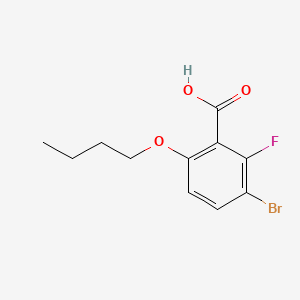
![N-[2-methoxy-4-(morpholin-4-yl)phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B14757439.png)
![[2-(5-BroMo-pyridin-3-yloxy)-1-(1H-indol-3-ylMethyl)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B14757446.png)
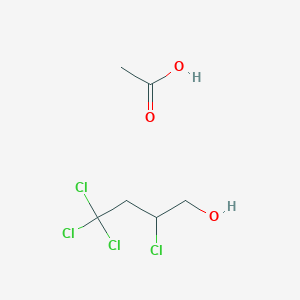
![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14757462.png)
